MRP4-Mediated Glucuronide Efflux Specificity
Edaravone glucuronide is a selective substrate for the MRP4 (ABCC4) efflux transporter, whereas edaravone sulfate is a substrate for BCRP (ABCG2) and the basolateral uptake transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) [1]. In membrane vesicle assays, edaravone glucuronide exhibited an ATP-dependent uptake by MRP4 with a Km of 9.85 μM, while edaravone sulfate showed no significant uptake by MRP4 but was taken up by BCRP with a Km of 16.5 μM [2]. Additionally, edaravone sulfate, but not edaravone glucuronide, is transported by hOAT1 (Km = 11 μM) and hOAT3 (Km = 15 μM) [3]. This transporter divergence means that the plasma and urinary concentrations of the two conjugates are controlled by entirely distinct mechanisms, making their simultaneous accurate quantification essential for understanding renal clearance and potential drug-drug interactions [4].
| Evidence Dimension | Transporter Affinity (Km) and Substrate Specificity |
|---|---|
| Target Compound Data | Edaravone glucuronide: MRP4 Km = 9.85 μM; no significant uptake by BCRP, OAT1, or OAT3. |
| Comparator Or Baseline | Edaravone sulfate: BCRP Km = 16.5 μM; OAT1 Km = 11 μM; OAT3 Km = 15 μM; not a substrate for MRP4. |
| Quantified Difference | Distinct transporter pathways; glucuronide exclusively MRP4, sulfate OAT1/3 and BCRP. |
| Conditions | Membrane vesicle uptake assays using MRP4- and BCRP-expressing vesicles; HEK-293 cells transfected with hOAT1 or hOAT3. |
Why This Matters
Accurate quantitation of edaravone glucuronide using a matched deuterated internal standard is critical for correctly interpreting pharmacokinetic data, as the conjugate's disposition is controlled by a unique transporter (MRP4) not shared with the sulfate metabolite.
- [1] Mizuno, N., et al. (2007). Evaluation of the role of BCRP and MRP4 in the urinary excretion of edaravone metabolites. Drug Metabolism and Disposition. View Source
- [2] Mizuno, N., et al. (2007). Evaluation of the role of BCRP and MRP4 in the urinary excretion of edaravone metabolites. Drug Metabolism and Disposition. View Source
- [3] Mizuno, N., et al. (2007). Human OAT1 and OAT3 transport edaravone and its sulfate conjugate. Drug Metabolism and Disposition. View Source
- [4] Mizuno, N., et al. (2007). Evaluation of the role of BCRP and MRP4 in the urinary excretion of edaravone metabolites. Drug Metabolism and Disposition. View Source
